molecular formula C14H21ClN2O B1521519 2-Amino-1-(4-methylpiperidin-1-yl)-2-phenylethan-1-one hydrochloride CAS No. 1214125-86-6

2-Amino-1-(4-methylpiperidin-1-yl)-2-phenylethan-1-one hydrochloride

Cat. No. B1521519
CAS RN: 1214125-86-6
M. Wt: 268.78 g/mol
InChI Key: XUQGQITVYSWEEG-UHFFFAOYSA-N
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Description

2-Amino-1-(4-methylpiperidin-1-yl)-2-phenylethan-1-one hydrochloride (2-Amphen) is a synthetic compound that has been used in a number of scientific research applications. It has been used primarily as a ligand for molecular modeling and as a catalyst in organic chemistry. In addition, it has been studied for its potential biochemical and physiological effects in lab experiments.

Scientific Research Applications

Parkinsonism Studies

Research on similar compounds, like meperidine analogs, has shown that they can induce persistent parkinsonism conditions, highlighting the potential neurotoxic impacts on dopamine receptors and aminergic neurons in the substantia nigra. This specific observation stemmed from the abuse of 4-propyloxy-4-phenyl-N-methylpiperidine, a meperidine congener, underlining the critical insights these compounds offer in understanding drug-induced motor disturbances and their long-term implications on the nervous system (Davis et al., 1979).

Acetylcholinesterase Activity Measurement

Compounds like N-[11C]Methylpiperidin-4-yl propionate ([11C]PMP), which are substrates for acetylcholinesterase (AChE), have been used in PET studies to evaluate AChE activity in the human brain. Such studies offer profound implications in neurological research, especially in understanding conditions where AChE activity is altered. The kinetic analysis of these compounds provides insights into the brain's biochemistry and aids in the quantification of AChE activity, crucial for diagnosing and monitoring various neurodegenerative diseases (Koeppe et al., 1999).

Metabolic Pathway Insights

The study of specific amino acid derivatives and their excretion pathways has provided substantial insights into metabolic disorders and enzyme deficiencies. For instance, the identification of cis- and trans-4-hydroxycyclohexylacetic acid in urine, alongside other compounds like hawkinsin, has contributed to the understanding of defects in enzymes like 4-hydroxyphenylpyruvate dioxygenase. Such research is pivotal in unraveling the complex pathways of amino acid metabolism and their implications in various metabolic diseases (Niederwieser et al., 1978).

properties

IUPAC Name

2-amino-1-(4-methylpiperidin-1-yl)-2-phenylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O.ClH/c1-11-7-9-16(10-8-11)14(17)13(15)12-5-3-2-4-6-12;/h2-6,11,13H,7-10,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQGQITVYSWEEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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